N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxyacetamide
Description
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxyacetamide is a heterocyclic organic compound featuring a tetrahydrobenzothiophene core substituted with a hydroxyl group at the 4-position and a methyl group linked to a methoxyacetamide moiety. The benzothiophene scaffold imparts aromatic and electronic properties, while the hydroxyl and methoxyacetamide groups contribute to polarity and hydrogen-bonding capabilities. This compound is hypothesized to function as a non-phenol-based developer in imaging or pharmaceutical applications due to its structural resemblance to patented developers . Its crystallographic parameters, if determined, would likely employ programs like SHELX or OLEX2 for structural refinement and analysis, given their prevalence in small-molecule crystallography .
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-16-7-11(14)13-8-12(15)5-2-3-10-9(12)4-6-17-10/h4,6,15H,2-3,5,7-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIOTLWFWOBWJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1(CCCC2=C1C=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxyacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenol and an appropriate alkyne or alkene.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Methoxyacetamide Group: This step involves the reaction of the benzothiophene intermediate with methoxyacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxy group or reduce the benzothiophene ring using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyacetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dehydroxylated or fully reduced benzothiophene derivative.
Substitution: Formation of various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyacetamide groups may play a role in binding to enzymes or receptors, modulating their activity. The benzothiophene core may interact with hydrophobic pockets in proteins, influencing their function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with phenol- and non-phenol-based developers, as well as benzothiophene derivatives, to highlight key differences in properties and applications.
Structural and Functional Group Analysis
- Target Compound: Core: Tetrahydrobenzothiophene (hydrogenated thiophene fused to cyclohexane). Substituents: Hydroxyl (4-position), methoxyacetamide-linked methyl group.
- Phenol-Based Developers (e.g., 4,4′-dihydroxydiphenylsulfone): Core: Diphenylsulfone. Substituents: Dual phenolic hydroxyl groups. Key Features: High acidity (phenolic OH), thermal stability (sulfone group), and rigidity .
- Non-Phenol-Based Developers (e.g., N-[2-(3-phenylureido)phenyl]-benzenesulfonamide): Core: Phenylurea-sulfonamide hybrid. Substituents: Urea and sulfonamide groups. Key Features: High thermal stability (aromatic and sulfonamide groups), basic reactivity (urea) .
Property Comparison
The following table summarizes inferred properties based on structural analogs and principles of organic chemistry (structural similarity → functional similarity) :
Key Findings
Solubility : The target compound’s methoxy and acetamide groups enhance solubility in polar solvents compared to sulfonamide- or urea-based developers, which exhibit lower solubility due to hydrophobic aromatic cores .
Thermal Stability : The target’s tetrahydrobenzothiophene core may reduce thermal stability relative to fully aromatic diphenylsulfones or sulfonamides, which benefit from resonance stabilization .
Reactivity: The hydroxyl group in the target compound is less acidic than phenolic hydroxyls in diphenylsulfones, reducing its pH sensitivity. Conversely, urea-containing developers are prone to hydrolysis under basic conditions .
Research Implications and Limitations
Further crystallographic studies (using SHELX/OLEX2 ) and solubility assays are needed to validate these inferences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
